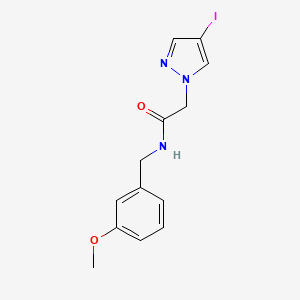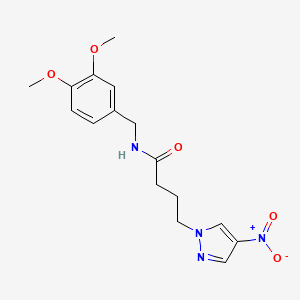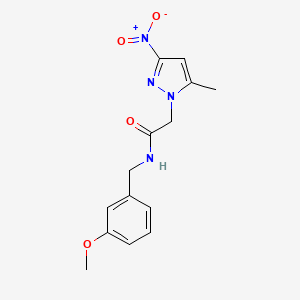
2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide
Descripción general
Descripción
2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide, also known as IMPA, is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has been shown to inhibit the activity of the enzyme inositol monophosphatase (IMPase), which plays a crucial role in the metabolism of inositol, a key signaling molecule in the brain. By inhibiting IMPase, 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide may have therapeutic potential for the treatment of neuropsychiatric disorders, such as bipolar disorder and schizophrenia.
In cancer research, 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has been studied as a potential target for cancer therapy. 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is overexpressed in a variety of cancer cells, and inhibition of IMPase has been shown to induce apoptosis in cancer cells. Additionally, 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin, in cancer cells.
In drug discovery, 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has been used as a tool compound to study the role of inositol signaling pathways in various diseases. 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has been shown to modulate the activity of inositol-dependent signaling pathways, which are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide inhibits the activity of IMPase, which catalyzes the hydrolysis of inositol monophosphate to inositol. By inhibiting IMPase, 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide increases the levels of inositol monophosphate, which can then be converted to inositol triphosphate (IP3) and diacylglycerol (DAG), two key signaling molecules involved in a variety of cellular processes.
Biochemical and Physiological Effects
2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of inositol-dependent signaling pathways, induction of apoptosis in cancer cells, and potential therapeutic effects for neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide in lab experiments is its ability to modulate inositol-dependent signaling pathways, which are involved in a variety of cellular processes. Additionally, 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has been shown to have potential therapeutic effects for neuropsychiatric disorders and may enhance the efficacy of chemotherapy drugs in cancer cells.
One limitation of using 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide in lab experiments is its potential toxicity, as high concentrations of 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide have been shown to induce apoptosis in non-cancerous cells. Additionally, the exact mechanisms by which 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide modulates inositol-dependent signaling pathways are not fully understood and require further investigation.
Direcciones Futuras
There are several future directions for research on 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide, including:
1. Investigating the role of 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide in neuropsychiatric disorders, such as bipolar disorder and schizophrenia, and its potential as a therapeutic target.
2. Studying the mechanisms by which 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide modulates inositol-dependent signaling pathways and its potential applications in drug discovery.
3. Exploring the use of 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide as a tool compound for studying the role of inositol signaling pathways in various diseases.
4. Investigating the potential side effects of 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide and its toxicity profile in non-cancerous cells.
Conclusion
2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. It inhibits the activity of IMPase and modulates inositol-dependent signaling pathways, which are involved in a variety of cellular processes. 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide has potential therapeutic effects for neuropsychiatric disorders and may enhance the efficacy of chemotherapy drugs in cancer cells. However, further research is needed to fully understand the mechanisms by which 2-(4-iodo-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide works and its potential side effects.
Propiedades
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O2/c1-19-12-4-2-3-10(5-12)6-15-13(18)9-17-8-11(14)7-16-17/h2-5,7-8H,6,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBMALRHXXXKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyanophenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4325809.png)

![2-(5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide](/img/structure/B4325814.png)
![1-(3-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)ethanone](/img/structure/B4325819.png)
![N'-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-diethylbenzene-1,4-diamine](/img/structure/B4325820.png)
![5-ethoxy-2-({2-oxo-2-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1H-benzimidazole](/img/structure/B4325848.png)
![N-(1-adamantylmethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4325869.png)
![methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate](/img/structure/B4325877.png)


![ethyl 4-{3-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4325913.png)
![ethyl 4-[({4-[(2-fluorophenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B4325926.png)
![1-(4-fluorophenyl)-3-{4-[(3-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4325929.png)
![methyl 4-(3-{4-[(3-methoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4325931.png)